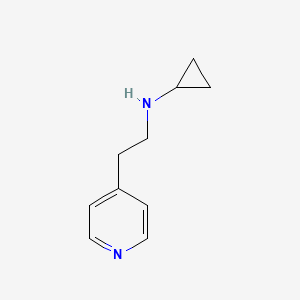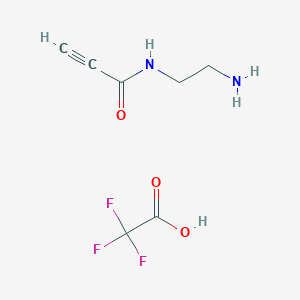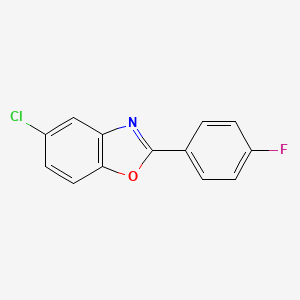![molecular formula C10H14O2S2 B2400549 [(tert-butylsulfanyl)sulfonyl]benzene CAS No. 162711-02-6](/img/structure/B2400549.png)
[(tert-butylsulfanyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(tert-butylsulfanyl)sulfonyl]benzene is an organic compound that features a tert-butyl group attached to a benzene ring through a sulfanyl and sulfonyl linkage
Aplicaciones Científicas De Investigación
[(tert-butylsulfanyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-tert-butylbenzenesulfonic acid have been reported to interact with proteins like prothrombin . The role of Prothrombin is crucial in the blood clotting process, where it gets converted into Thrombin, which then converts fibrinogen into fibrin, leading to clot formation .
Mode of Action
These compounds often act as inhibitors or activators of enzymes, altering their activity and thus influencing biochemical pathways .
Biochemical Pathways
Related compounds have been shown to influence pathways such as the coagulation cascade, where they can affect the activity of enzymes like prothrombin .
Pharmacokinetics
For instance, terbutaline, a beta-2 adrenergic agonist, has been reported to show a linear relationship between plasma concentration and the administered dose . Its systemic availability was observed to be higher with inhaled as compared to oral route .
Result of Action
For instance, tBHQ, a synthetic phenolic antioxidant, has been reported to suppress processes leading to neuroinflammation and oxidative stress, offering a fresh approach to treating brain diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylsulfanylsulfonylbenzene typically involves the reaction of tert-butylthiol with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+(CH3)3CSH→C6H5SO2S(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of tert-butylsulfanylsulfonylbenzene can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(tert-butylsulfanyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Nitrobenzene derivatives, sulfonylbenzene derivatives, and halobenzene derivatives
Comparación Con Compuestos Similares
Similar Compounds
Tert-butylbenzene: Lacks the sulfanyl and sulfonyl groups, making it less reactive in certain chemical reactions.
Benzene sulfonyl chloride: Contains a sulfonyl chloride group instead of the tert-butylsulfanyl group, leading to different reactivity and applications.
Tert-butylthiol: Contains only the tert-butyl and sulfanyl groups, lacking the benzene ring and sulfonyl group.
Uniqueness
[(tert-butylsulfanyl)sulfonyl]benzene is unique due to the presence of both sulfanyl and sulfonyl groups attached to a benzene ring
Propiedades
IUPAC Name |
tert-butylsulfanylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJGCCONEKNWIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/no-structure.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)
![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
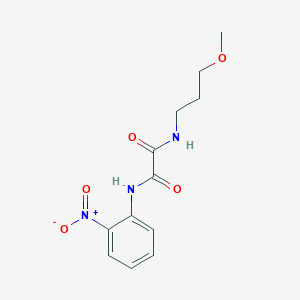
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)
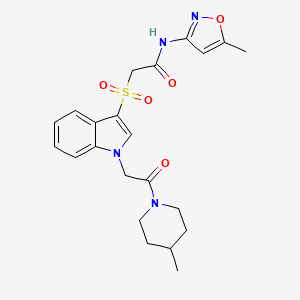
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
